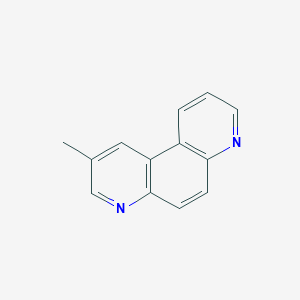

4,7-Phenanthroline, 2-methyl-

Description

Historical Evolution of Phenanthroline Chemistry and Structural Isomerism

Phenanthrolines are a class of nitrogen-containing heterocyclic organic compounds, characterized by a polycyclic aromatic structure analogous to phenanthrene, but with two nitrogen atoms replacing carbon-hydrogen units in the rings. chim.it Their history is rooted in the late 19th-century exploration of quinoline (B57606) chemistry. The synthesis of the first 1,10-phenanthroline (B135089) derivative is credited to Gerdeissen in 1889, who utilized the Skraup reaction with 8-aminoquinoline (B160924) and glycerol (B35011). This foundational work paved the way for the broader investigation of phenanthroline chemistry.

A key feature of phenanthroline chemistry is structural isomerism, which arises from the different possible placements of the two nitrogen atoms within the tricyclic framework. The most common and extensively studied isomer is 1,10-phenanthroline, where the nitrogen atoms are positioned for ideal chelation of metal ions. chim.it However, other isomers such as 1,7-phenanthroline (B34526) and 4,7-phenanthroline (B189438) are also significant. The 4,7-phenanthroline isomer, the parent scaffold of the title compound, presents a different spatial arrangement of its nitrogen donors, which influences its coordination geometry with metal centers.

Classic synthetic routes to the phenanthroline core include the Skraup reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, and the Friedländer synthesis, a condensation reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. gfschemicals.comnih.gov Variations of these methods have been developed to produce a wide array of substituted phenanthrolines. gfschemicals.com

Significance of Substituted Phenanthrolines in Contemporary Organic and Inorganic Chemistry

Substituted phenanthrolines are of paramount importance in modern chemistry, primarily due to their role as exceptional ligands in coordination chemistry. chim.itmdpi.com As bidentate, N-donor ligands, they form stable complexes with a vast range of metal ions. chemimpex.com The electronic and steric properties of these ligands can be precisely tuned by introducing different substituents onto the aromatic rings.

The introduction of a methyl group, for example, can have significant effects. A methyl substituent is an electron-donating group, which increases the basicity of the nitrogen atoms and can lead to stronger metal-ligand bonds compared to the unsubstituted parent molecule. The position of the substituent also imparts steric constraints that can influence the geometry of the resulting metal complex and its subsequent reactivity.

This tunability makes substituted phenanthrolines highly valuable in:

Homogeneous Catalysis: Metal-phenanthroline complexes are used as catalysts in a variety of organic transformations. mdpi.com For instance, copper-phenanthroline systems have been developed for cross-coupling reactions.

Materials Science: The rigid, planar structure and rich photophysical properties of phenanthrolines make them excellent building blocks for functional materials. chim.it They are incorporated into luminescent sensors, photosensitizers for dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). mdpi.com

Supramolecular Chemistry: The ability of phenanthrolines to direct the assembly of complex architectures through metal coordination has been exploited in the construction of coordination polymers and other supramolecular structures. mdpi.comacs.org

Research Landscape and Emerging Trajectories for 4,7-Phenanthroline, 2-methyl-

Direct and extensive research specifically focused on 4,7-Phenanthroline, 2-methyl- is not prominent in the existing literature, and a dedicated CAS number for this specific isomer is not readily found in chemical catalogs. hetcat.com However, the research landscape for its parent scaffold, 4,7-phenanthroline, provides a strong basis for predicting its potential utility and future research directions.

The parent 4,7-phenanthroline has been successfully used as a bridging ligand to create novel coordination polymers with metal ions like copper(I) and silver(I). acs.orgresearchgate.net These materials are of interest for their structural diversity and potential applications in areas such as catalysis or as functional materials. Research has also explored the synthesis of more complex fused heterocyclic systems starting from the 4,7-phenanthroline core, targeting compounds with potential biological activity. tandfonline.com

The emerging trajectories for 2-methyl-4,7-phenanthroline would logically involve its use as a specialized ligand. Based on established principles, the introduction of a methyl group at the 2-position would be expected to:

Modify Ligand Properties: The electron-donating methyl group would enhance the electron density on the adjacent nitrogen atom, potentially altering the strength and nature of its coordination to a metal center.

Introduce Steric Influence: The methyl group's proximity to a nitrogen donor would create steric hindrance, which could be exploited to control the number of ligands that coordinate to a metal, stabilize specific geometries, and influence the catalytic activity of the resulting complex.

Enable Further Functionalization: The methyl group itself can be a site for further chemical modification, such as oxidation to a carboxylic acid, allowing for the creation of more complex, multifunctional ligands. mdpi.com

Future research could, therefore, focus on synthesizing 2-methyl-4,7-phenanthroline and comparing the structural, electronic, and reactive properties of its metal complexes to those of the unsubstituted 4,7-phenanthroline and the more common 1,10-phenanthroline isomers. This would provide valuable insights into how subtle changes in ligand architecture can be used to fine-tune the properties of advanced materials and catalysts.

Data Tables

Table 1: Physicochemical Properties of 4,7-Phenanthroline This table presents data for the parent compound, 4,7-phenanthroline.

| Property | Value | Source(s) |

| CAS Number | 230-07-9 | hetcat.comchemsrc.com |

| Molecular Formula | C₁₂H₈N₂ | chemsrc.com |

| Molecular Weight | 180.21 g/mol | chemsrc.com |

| Appearance | Crystalline Powder | --- |

| Melting Point | 172-174 °C | chemsrc.com |

| Boiling Point | ~303 °C (estimate) | --- |

| Flash Point | 164.8 °C | chemsrc.com |

Table 2: Calculated Properties of 4,7-Phenanthroline, 2-methyl- Direct experimental data for this specific isomer is not widely available. Properties are calculated based on its chemical structure.

| Property | Value | Source(s) |

| CAS Number | Not readily available | --- |

| Molecular Formula | C₁₃H₁₀N₂ | (Calculated) |

| Molecular Weight | 194.24 g/mol | (Calculated) |

Structure

3D Structure

Properties

CAS No. |

61351-96-0 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methyl-4,7-phenanthroline |

InChI |

InChI=1S/C13H10N2/c1-9-7-11-10-3-2-6-14-12(10)4-5-13(11)15-8-9/h2-8H,1H3 |

InChI Key |

ZUBXELRIFCEMFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC3=C2C=CC=N3)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,7 Phenanthroline, 2 Methyl and Analogues

Classical and Modern Strategies for the Synthesis of the 4,7-Phenanthroline (B189438) Core

The construction of the fundamental 4,7-phenanthroline framework has traditionally relied on well-established named reactions, while contemporary methods have focused on improving efficiency and substrate scope.

Classical Methods:

The most prominent classical routes for the synthesis of the broader family of quinolines and phenanthrolines are the Skraup, Doebner-von Miller, and Friedländer reactions.

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of a phenanthroline core, an aminoquinoline would be the starting material. For instance, the reaction of 8-aminoquinoline (B160924) with glycerol can, in principle, lead to the formation of the 1,10-phenanthroline (B135089) scaffold.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds instead of glycerol. This approach is particularly relevant for the synthesis of substituted quinolines and can be extended to phenanthrolines. The reaction is typically catalyzed by strong acids.

Friedländer Annulation: This reaction provides a straightforward route to quinolines and, by extension, phenanthrolines, through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The reaction can be catalyzed by either acids or bases.

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and can result in low yields due to side reactions.

Modern Strategies:

Contemporary approaches have focused on developing milder and more efficient syntheses. One notable modern strategy involves the condensation of arylmethylene(6-quinolyl)amines with hydroxy- and nitro-substituted acetophenones to produce 1,3-diaryl-4,7-phenanthrolines. This method offers a more modular approach to constructing substituted phenanthroline cores.

Regioselective Introduction and Functionalization of the Methyl Group at the 2-Position

The introduction of a methyl group at the 2-position of the 4,7-phenanthroline core can be achieved either by constructing the ring system with a methyl-containing precursor or by post-synthetic modification of the pre-formed heterocycle.

Classical Approaches:

The Doebner-von Miller reaction is a classical method that can be adapted for the regioselective synthesis of 2-methylquinolines and, by extension, 2-methyl-4,7-phenanthroline. By choosing an appropriate α,β-unsaturated carbonyl compound, such as crotonaldehyde (B89634) (derived from the aldol (B89426) condensation of acetaldehyde), the methyl group can be incorporated at the 2-position during the cyclization process.

Modern Approaches:

Modern synthetic chemistry offers more direct and potentially more efficient methods for the introduction of methyl groups through C-H activation . While direct C-H methylation of the 4,7-phenanthroline core at the 2-position is a challenging transformation due to the electronic nature of the heterocyclic system, transition metal-catalyzed C-H activation represents a powerful strategy. Catalytic systems, often based on palladium or rhodium, can enable the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. Late-stage oxidative C(sp³)–H methylation is another advanced technique that could potentially be applied to precursors of 2-methyl-4,7-phenanthroline.

Functionalization of the already installed methyl group at the 2-position opens up avenues for further derivatization. For instance, the methyl group can be halogenated and subsequently used in coupling reactions to introduce more complex functionalities.

Catalytic Approaches in the Synthesis of 4,7-Phenanthroline, 2-methyl- Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of 2-methyl-4,7-phenanthroline, catalytic methods are employed for both the construction of the heterocyclic core and the subsequent functionalization.

Transition metal catalysis is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the functionalization of phenanthroline derivatives. While direct catalytic synthesis of the 2-methyl-4,7-phenanthroline core is not extensively documented, related catalytic systems provide insights into potential strategies. For instance, iron-catalyzed hydrosilylation reactions have been developed using phenanthroline-imine ligands, demonstrating the utility of phenanthroline scaffolds in catalysis.

Furthermore, phenanthroline-based microporous organic polymers have been used as platforms for immobilized palladium catalysts in Suzuki–Miyaura and Heck coupling reactions. This highlights the role of phenanthroline derivatives in heterogeneous catalysis.

The development of novel catalysts, such as rhodium complexes, for C-H activation and functionalization also presents a promising avenue for the direct and regioselective synthesis of substituted phenanthrolines.

Green Chemistry Principles Applied to Phenanthroline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant green approach to phenanthroline synthesis is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. For example, a solvent- and catalyst-free, one-pot multicomponent condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been reported for the synthesis of 1,10-phenanthroline derivatives. This method offers several advantages, including being environmentally friendly, cost-effective, and having a simpler work-up procedure.

Solvent-free reactions are another key aspect of green chemistry. The development of synthetic protocols that proceed in the absence of a solvent, or in environmentally benign solvents like water, is highly desirable. The aforementioned microwave-assisted synthesis of phenanthroline derivatives is an example of a solvent-free approach.

The use of heterogeneous catalysts that can be easily recovered and reused is also a central tenet of green chemistry. The development of phenanthroline-based porous organic polymers that support palladium catalysts exemplifies this principle.

Development of Novel Precursors and Multicomponent Reaction Pathways

The exploration of novel precursors and the design of multicomponent reactions (MCRs) are at the forefront of efforts to develop more efficient and diverse synthetic routes to complex molecules like 2-methyl-4,7-phenanthroline.

Multicomponent Reactions:

MCRs are one-pot reactions in which three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants. They are highly atom-economical and can rapidly generate molecular complexity. A notable example is the four-component reaction for the synthesis of 1,10-phenanthroline derivatives, which involves the condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate. This reaction proceeds without a catalyst and under solvent-free conditions, making it a particularly green and efficient method.

Novel Precursors:

The development of novel precursors can open up new synthetic pathways and provide access to a wider range of derivatives. While classical methods rely on relatively simple starting materials, modern synthesis explores more complex and functionalized building blocks. The use of arylmethylene(6-quinolyl)amines as precursors in the synthesis of 1,3-diaryl-4,7-phenanthrolines is an example of this trend.

Asymmetric Synthesis of Chiral 4,7-Phenanthroline, 2-methyl- Analogs

The synthesis of chiral molecules in an enantiomerically pure form is a major focus of modern organic chemistry, particularly for applications in catalysis and medicinal chemistry. The development of asymmetric syntheses for chiral analogs of 2-methyl-4,7-phenanthroline is an area of growing interest.

One approach to asymmetric synthesis is the use of a chiral pool , which involves starting from readily available enantiopure natural products. For example, the stereospecific acid-catalyzed cyclization of chiral epoxides derived from linalool, a natural terpene, has been used to prepare chiral building blocks. A similar strategy could be envisioned for the synthesis of chiral precursors for phenanthroline synthesis.

Another powerful strategy is asymmetric catalysis , where a chiral catalyst is used to control the stereochemical outcome of a reaction. Asymmetric hydrogenation using rhodium catalysts with chiral bisphosphine ligands is a well-established method for the synthesis of a variety of chiral molecules, including 2-substituted chiral morpholines. This methodology could potentially be adapted for the asymmetric synthesis of precursors to chiral 2-methyl-4,7-phenanthroline analogs.

Coordination Chemistry of 4,7 Phenanthroline, 2 Methyl Ligand Systems

Fundamental Principles of Nitrogen-Based Chelation in Phenanthroline Ligands

1,10-Phenanthroline (B135089) and its derivatives are classified as bidentate chelating ligands, meaning they bind to a central metal ion through two donor atoms simultaneously. The key to their function lies in the rigid, planar heterocyclic structure containing two nitrogen atoms in positions that are ideal for coordination. This arrangement allows the ligand to form a highly stable five-membered ring with the metal ion, a phenomenon known as the chelate effect.

The nitrogen atoms in the phenanthroline scaffold possess lone pairs of electrons that they donate to the empty orbitals of a metal ion, forming strong coordinate covalent bonds. Beyond this primary sigma-donation, the phenanthroline system is also known to be a good π-acceptor. Its delocalized aromatic π-system has low-energy empty π* orbitals that can accept electron density back from the metal's d-orbitals. This back-bonding further strengthens the metal-ligand interaction and stabilizes the resulting complex. The rigid planarity of the phenanthroline backbone is crucial, as it minimizes steric strain upon coordination and facilitates its involvement in processes like DNA intercalation and π-π stacking interactions in larger assemblies.

Synthesis and Structural Characterization of Metal Complexes with 4,7-Phenanthroline (B189438), 2-methyl-

The synthesis of metal complexes involving substituted phenanthrolines typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be mononuclear, where one ligand coordinates to a central metal, or polynuclear, where the ligand bridges multiple metal centers. The presence of a methyl group at the 2-position can introduce steric hindrance that may influence the coordination geometry and the number of ligands that can bind to a metal center.

Transition metals readily form stable complexes with phenanthroline-based ligands. While specific studies on 2-methyl-4,7-phenanthroline are not extensively detailed, the behavior of the parent ligand, 4,7-phenanthroline, provides significant insight. For instance, 4,7-phenanthroline has been shown to react with platinum(II) salts like cis/trans-[PtCl2(SMe2)2] to form both mononuclear complexes, trans-[PtCl2(SMe2)(4,7-phen)], and binuclear complexes, trans-[Pt2Cl4(SMe2)2(μ-4,7-phen)], where the phenanthroline ligand bridges two platinum centers.

Similarly, copper(I) has been used to create linear coordination polymers with 4,7-phenanthroline. In these structures, Cu(I) ions are coordinated by the nitrogen atoms of two bridging 4,7-phenanthroline ligands, leading to extended polymeric chains. The coordination sphere around the copper is often completed by solvent molecules, and the final structure can be influenced by the choice of solvent and counteranion. Mixed ligand complexes of copper(II) containing phenanthroline and various carboxylates have also been synthesized and characterized.

| Metal | Ligand | Complex Formula | Structural Feature | Reference |

|---|---|---|---|---|

| Platinum(II) | 4,7-Phenanthroline | trans-[PtCl2(SMe2)(4,7-phen)] | Mononuclear, square planar geometry | |

| Platinum(II) | 4,7-Phenanthroline | trans-[Pt2Cl4(SMe2)2(μ-4,7-phen)] | Binuclear, bridging phenanthroline | |

| Copper(I) | 4,7-Phenanthroline | [Cu(phen)(MeCN)2]PF6 | Linear coordination polymer, distorted tetrahedral Cu(I) | |

| Copper(II) | 1,10-Phenanthroline | Cu(L)(phen) | Mononuclear, mixed-ligand, five-coordinate geometry | |

| Manganese(II) | 1,10-Phenanthroline | [Mn(phen)2Cl2] | Forms part of a larger supramolecular assembly |

Phenanthroline derivatives are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). The organic ligand absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits light through its characteristic sharp f-f transitions. The synthesis of these complexes typically involves reacting a lanthanide salt (e.g., nitrate (B79036) or chloride) with the phenanthroline ligand in a 2:1 or 3:1 ligand-to-metal ratio. The asymmetry induced by substituted ligands, such as the methyl group in 2-methyl-4,7-phenanthroline, can lower the coordination symmetry around the lanthanide ion, which is favorable for enhancing electric-dipole transitions and thus luminescence. Spectroscopic studies confirm that lanthanide complexes with phenanthroline-based ligands can have apparent binding constants in the 10⁴ M⁻¹ range.

The coordination chemistry of phenanthroline ligands extends to main group elements. For example, the reaction of organotin compounds like [SnMe2Cl2] with 4,7-phenanthroline has been reported to yield adducts. In such complexes, the phenanthroline ligand donates its nitrogen lone pairs to the Lewis acidic main group element, forming a stable coordination compound. These reactions demonstrate the versatility of the phenanthroline scaffold in coordinating to a wide range of elements across the periodic table.

Electronic Structure and Ligand Field Analysis in Metal-4,7-Phenanthroline, 2-methyl- Complexes

The electronic properties of metal-phenanthroline complexes are dominated by intense metal-to-ligand charge transfer (MLCT) transitions, particularly in complexes with d-block metals like Ru(II), Cu(I), and Ir(III). These transitions, which often occur in the visible region of the spectrum, involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the phenanthroline ligand.

Substituents like methyl groups are electron-donating, which raises the energy of the ligand's π* orbitals. This can lead to a blue shift (a shift to higher energy) in the MLCT absorption and emission bands compared to the unsubstituted phenanthroline complex. Frontier orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to understand these electronic transitions. In these complexes, the HOMO is typically metal-based, while the LUMO is located on the phenanthroline ligand, confirming the MLCT nature of the electronic transitions. The electrochemical properties are also influenced by substituents; electron-donating groups generally make the metal center easier to oxidize.

Supramolecular Assembly and Self-Organization Mediated by 4,7-Phenanthroline, 2-methyl- Ligands

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. The unique geometry of 4,7-phenanthroline, where the two nitrogen donors are positioned on opposite sides of the ligand's central axis, makes it an excellent bridging ligand for constructing coordination polymers and other supramolecular architectures.

When coordinated to two different metal centers, the 4,7-phenanthroline ligand acts as a linear linker, propagating a chain or network structure. The assembly of these coordination polymers is a form of molecular self-organization, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the ligand.

Reactivity and Ligand Exchange Processes in 4,7-Phenanthroline, 2-methyl- Coordination Environments

The introduction of a methyl group at the 2-position, adjacent to one of the nitrogen donor atoms, introduces significant steric hindrance. This steric bulk can influence the rate and mechanism of ligand substitution reactions. For instance, in square-planar Pt(II) compounds, ligand exchange typically proceeds via an associative mechanism, where an incoming ligand forms a five-coordinate intermediate. semanticscholar.org The steric hindrance from the 2-methyl group in 2-methyl-4,7-phenanthroline would be expected to disfavor the approach of an incoming ligand, potentially slowing the rate of associative substitution compared to complexes with less sterically demanding ligands like 1,10-phenanthroline.

Conversely, for octahedral complexes, which may react through a dissociative mechanism involving a five-coordinate intermediate, the steric strain induced by the 2-methyl group could weaken the metal-ligand bond, potentially accelerating the initial ligand dissociation step.

Factors Influencing Reactivity

Several key factors modulate the reactivity and ligand exchange dynamics in complexes of 2-methyl-4,7-phenanthroline:

Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the phenanthroline ring system. This enhanced electron-donating ability strengthens the σ-bonds between the ligand's nitrogen atoms and the metal center. In a study comparing ruthenium(II) dye-sensitizers with different methylated phenanthroline ligands, it was observed that the presence of methyl groups modifies the electronic distribution and the excited state properties of the complexes. researchgate.net This suggests that the electronic influence of the methyl groups in 2-methyl-4,7-phenanthroline can tune the reactivity of the metal center.

Steric Hindrance: The methyl group at the 2-position creates steric crowding around the metal center. This can affect the stability of the complex and the kinetics of ligand exchange. Sterically hindering ligands can promote dissociative pathways or enforce unusual coordination geometries.

Nature of the Metal Ion: The identity of the central metal ion (e.g., its size, charge, and d-electron configuration) is a primary determinant of reactivity. For example, ligand exchange rates for Pt(II) and Ru(II) complexes are often slow, which is a property exploited in the design of anticancer drugs. semanticscholar.orgmatthey.com

Solvent Effects: The coordinating ability of the solvent can play a significant role. In a coordinating solvent, solvent molecules can participate in the reaction mechanism, for example, by forming a solvated intermediate in a dissociative pathway.

Ligand Exchange Mechanisms

Ligand exchange reactions in coordination compounds featuring substituted phenanthroline ligands can be triggered by various stimuli, including thermal and photochemical induction.

Thermally Induced Ligand Exchange:

Heating a solution of a metal complex can provide the necessary activation energy to overcome the kinetic barrier for ligand substitution. In a study on a photochromic system involving a ruthenium complex with a sterically hindering diimine ligand, it was found that the reverse reaction (ligand exchange) could be induced quantitatively by heating. researchgate.net This demonstrates the principle of thermal control over ligand exchange processes.

Photochemically Induced Ligand Exchange:

Light irradiation can also be used to initiate ligand exchange reactions. In the same ruthenium-based photochromic system, irradiation with light led to the quantitative replacement of a diimine ligand by a bis-nitrile ligand. researchgate.net This process occurs because the absorption of a photon promotes the complex to an excited state with different electronic and geometric properties, often weakening a specific metal-ligand bond and making it susceptible to substitution.

Associative and Dissociative Pathways:

The intimate mechanism of ligand exchange generally follows either an associative (A) or a dissociative (D) pathway, or an interchange (I) mechanism which has characteristics of both.

Associative Mechanism (A): An incoming ligand attacks the complex, forming an intermediate with a higher coordination number, before the leaving group departs. This is common for square-planar d⁸ complexes like those of Pt(II). semanticscholar.org

Dissociative Mechanism (D): A ligand first dissociates from the complex, forming an intermediate with a lower coordination number, which is then captured by the incoming ligand. This is more common for sterically congested octahedral complexes. scispace.com

The kinetics of ligand exchange for a nickel(II) complex with 5-methyl-1,10-phenanthroline, an isomer of the ligand of interest, were studied in detail. The reaction was found to be first-order with respect to the complex, the incoming ligand, and proton concentration, indicating a complex, multi-step mechanism likely involving proton-assisted dissociation. emich.edu

The following table presents kinetic data for the ligand exchange reaction of a Ni(II)-triethylenetetramine complex with 5-methyl-1,10-phenanthroline, which can serve as a model for the reactivity of 2-methyl-4,7-phenanthroline complexes.

| Rate Constant | Value | Description |

|---|---|---|

| kH, 5MP | 9.78 x 10⁴ M⁻²s⁻¹ | Rate constant for the proton-assisted pathway |

| k5MP | 9.42 x 10⁻³ M⁻²s⁻¹ | Rate constant for the non-proton-assisted pathway |

Furthermore, studies on nickel(II) complexes with phenanthroline and its methylated derivatives have shown that stacking interactions between the coordinated ligand and the incoming ligand can lead to significant rate enhancements. This pre-association or outer-sphere complex formation provides a favorable pathway for the subsequent inner-sphere substitution.

The table below illustrates the rate enhancement observed due to such stacking interactions in Ni(II) complexes.

| Complex | Incoming Ligand | kf (l·mol⁻¹s⁻¹) | Rate Enhancement Factor |

|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | terpyridine | 1.5 x 10³ | - |

| [Ni(3,4,7,8-Me₄-phen)(H₂O)₂]²⁺ | terpyridine | 1.12 x 10⁶ | ~747 |

| [Ni(H₂O)₆]²⁺ | pada | 1.35 x 10³ | - |

| [Ni(3,4,7,8-Me₄-phen)(H₂O)₂]²⁺ | pada | 1.38 x 10⁶ | ~1022 |

Applications of 4,7 Phenanthroline, 2 Methyl in Advanced Materials Science and Engineering

Catalysis in Organic Transformations and Energy Conversion

Catalysis is a cornerstone of green chemistry and sustainable energy solutions. Phenanthroline derivatives are often employed as ligands in catalytic complexes due to their ability to stabilize metal centers and influence their reactivity. This section reviews the specific role of 4,7-Phenanthroline (B189438), 2-methyl- in various catalytic applications.

Dehydrogenation Catalysis in Organic Liquid Hydrogen Storage Systems

Organic Liquid Hydrogen Carrier (LOHC) systems are a promising technology for the safe and efficient storage and transport of hydrogen. These systems rely on catalytic dehydrogenation to release hydrogen from a carrier molecule. While various organometallic complexes with phenanthroline-based ligands have been investigated for this purpose, a comprehensive search of scientific databases and research literature reveals no specific studies detailing the use of 4,7-Phenanthroline, 2-methyl- as a ligand in catalysts for the dehydrogenation of LOHCs. The performance metrics, such as turnover frequency, selectivity, and stability, for a catalyst system based on this specific compound are therefore not available.

Role in Homogeneous and Heterogeneous Catalysis

Homogeneous and heterogeneous catalysis are broad fields where phenanthroline ligands are known to be effective. For instance, iron complexes with certain substituted phenanthroline-imine ligands have been used in homogeneous catalysis for reactions like alkene hydrosilylation. nih.govsemanticscholar.org Similarly, phenanthroline-based structures have been incorporated into solid supports like metal-organic frameworks (MOFs) to create heterogeneous catalysts. acs.org However, there is no specific research in the available literature that documents the application or efficacy of 4,7-Phenanthroline, 2-methyl- in either homogeneous or heterogeneous catalytic systems. Consequently, data on its catalytic activity, substrate scope, or recyclability in heterogeneous setups is not available.

Photocatalytic Systems Based on 4,7-Phenanthroline, 2-methyl- Complexes

Photocatalysis utilizes light to drive chemical reactions, and metal complexes containing phenanthroline ligands, particularly those of ruthenium, are well-known for their photocatalytic properties in organic synthesis. rsc.org These complexes can absorb light and initiate electron transfer processes. A review of the pertinent literature indicates that while various substituted phenanthroline ligands have been synthesized and evaluated in photocatalytic systems, there are no published studies focusing on photocatalysts that specifically incorporate the 4,7-Phenanthroline, 2-methyl- ligand.

| Catalytic Application | Compound | Catalyst System | Findings |

| Dehydrogenation Catalysis | 4,7-Phenanthroline, 2-methyl- | Not Applicable | No data available in the scientific literature. |

| Homogeneous Catalysis | 4,7-Phenanthroline, 2-methyl- | Not Applicable | No data available in the scientific literature. |

| Heterogeneous Catalysis | 4,7-Phenanthroline, 2-methyl- | Not Applicable | No data available in the scientific literature. |

| Photocatalysis | 4,7-Phenanthroline, 2-methyl- | Not Applicable | No data available in the scientific literature. |

Functional Materials Development

The unique photophysical and electronic properties of phenanthroline derivatives make them attractive building blocks for a range of functional materials. This section explores the documented use of 4,7-Phenanthroline, 2-methyl- in the development of luminescent and photoactive materials.

Luminescent Materials for Optoelectronic Devices and Sensors

Complexes of phenanthroline derivatives with metal ions, particularly rare-earth and transition metals, can exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The substituents on the phenanthroline ring can tune the photophysical properties, such as emission wavelength and quantum yield. For example, research has been conducted on terbium-based metal-organic frameworks incorporating 4,7-dimethylphenanthroline for luminescent sensing. mdpi.com However, a detailed literature survey finds no specific reports on the synthesis or characterization of luminescent materials, for either optoelectronic devices or sensors, that are based on 4,7-Phenanthroline, 2-methyl-.

| Functional Material Application | Compound | Material System | Key Findings |

| Luminescent Materials | 4,7-Phenanthroline, 2-methyl- | Not Applicable | No data available in the scientific literature. |

| Photoactive Systems | 4,7-Phenanthroline, 2-methyl- | Not Applicable | No data available in the scientific literature. |

Redox-Active Materials for Electrochemical Applications

The incorporation of phenanthroline derivatives into metal complexes is a common strategy for creating redox-active materials. The electronic properties of these complexes, including their redox potentials, can be fine-tuned by adding substituents to the phenanthroline ligand. Electron-donating groups, such as methyl groups, generally shift the redox potentials of the metal center to more negative values.

Spin Crossover Materials and Molecular Magnetism

In the field of molecular magnetism, iron(II) complexes with phenanthroline-type ligands are widely investigated for their spin crossover (SCO) properties. The transition between the low-spin (LS) and high-spin (HS) states can be influenced by external stimuli, and the critical temperature (T½) of this transition is highly sensitive to the electronic and steric nature of the ligands.

The introduction of methyl groups onto the phenanthroline skeleton can induce steric hindrance that may destabilize the more compact LS state, thereby lowering the spin transition temperature or stabilizing the HS state. nih.gov For instance, methylation at the 2-position, adjacent to a nitrogen donor, would create significant steric crowding around the metal center, which is expected to have a pronounced effect on the ligand field strength and, consequently, the magnetic properties. nih.gov Despite this well-understood principle, specific research focusing on the magnetic behavior and spin crossover characteristics of complexes synthesized with 2-methyl-4,7-phenanthroline is not found in the surveyed literature.

Integration into Nanostructured Materials

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Phenanthroline and its derivatives are valuable building blocks in the construction of metal-organic frameworks (MOFs) and coordination polymers due to their rigid structure and strong chelating ability. acs.orgnih.gov These ligands can be incorporated into the framework to act as structural linkers or as functional sites for post-synthetic modification and catalysis. nih.govosti.gov The functionalization of the phenanthroline unit can control the porosity, dimensionality, and chemical properties of the resulting material.

A search of the available research reveals numerous examples of phenanthroline-based MOFs. acs.orgnih.govosti.govnih.gov However, there is no specific mention of MOFs or coordination polymers being constructed using 2-methyl-4,7-phenanthroline as the primary organic linker.

Surface Modification and Interfacial Chemistry in Nanomaterials

The functionalization of nanomaterial surfaces with organic ligands like phenanthroline derivatives is a key strategy for tuning their chemical and physical properties. The aromatic phenanthroline structure can facilitate adsorption onto surfaces like carbon or graphene through π–π stacking interactions. researchgate.netacs.org Once anchored, the exposed nitrogen atoms can chelate metal ions, effectively modifying the surface's interfacial chemistry for applications in sensing or catalysis. researchgate.net

While the general use of phenanthrolines for surface modification is established, specific examples of using 2-methyl-4,7-phenanthroline for the surface modification or study of interfacial chemistry in nanomaterials are not detailed in the available scientific reports. The steric profile of this ligand would likely influence its adsorption geometry and subsequent metal-binding capabilities on a surface, but experimental data on such systems is currently lacking.

Advanced Spectroscopic and Analytical Investigations of 4,7 Phenanthroline, 2 Methyl and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Molecular Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4,7-Phenanthroline (B189438), 2-methyl- in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the phenanthroline skeleton are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). researchgate.net The introduction of a methyl group at the 2-position induces shifts in the neighboring protons' resonances due to its electron-donating nature. Protons H-3 and H-9 would be significantly affected. The methyl protons themselves would give rise to a characteristic singlet in the upfield region (around δ 2.5-3.0 ppm). The chemical shifts of aromatic protons are influenced by the deshielding effect of the ring currents and the electronegativity of the nitrogen atoms. chemistrysteps.comlibretexts.org Protons adjacent to the nitrogen atoms (e.g., H-9) are expected to be the most deshielded and resonate at the lowest field. researchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the phenanthroline ring system typically resonate between δ 120-155 ppm. chemicalbook.com The carbon atom bearing the methyl group (C-2) and the quaternary carbons involved in ring fusion would show distinct chemical shifts. The methyl carbon would appear at a much higher field (around δ 20-25 ppm). Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign each proton and carbon signal and confirm the connectivity within the molecule.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.8 | ~25.5 |

| 3 | ~7.6 | ~124.0 |

| 5 | ~7.8 | ~123.5 |

| 6 | ~7.8 | ~123.5 |

| 8 | ~8.5 | ~136.0 |

| 9 | ~9.2 | ~151.0 |

\Note: These are estimated values based on data for related phenanthroline derivatives. Actual values may vary depending on the solvent and experimental conditions.*

Advanced Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Electron Impact (EI), are crucial for confirming the molecular weight and elucidating the fragmentation pathways of 4,7-Phenanthroline, 2-methyl-. In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.uklibretexts.orgwikipedia.org

The mass spectrum of 4,7-Phenanthroline, 2-methyl- (molar mass: 194.23 g/mol ) would show a prominent molecular ion peak at m/z 194. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. uni-saarland.demsu.edu Common fragmentation pathways for aromatic nitrogen heterocycles include the loss of small, stable molecules. A primary fragmentation step would likely be the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ ion at m/z 193, or the loss of the methyl radical (•CH₃) to yield an ion at m/z 179. libretexts.orgmiamioh.edu Subsequent fragmentation could involve the elimination of hydrogen cyanide (HCN), a characteristic loss for pyridine-containing rings, leading to further fragment ions. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition. wikipedia.org

| m/z | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₃H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₁₃H₉N₂]⁺ | [M - H]⁺ |

| 179 | [C₁₂H₇N₂]⁺ | [M - CH₃]⁺ |

| 167 | [C₁₂H₉N]⁺• | [M - HCN]⁺• |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Chemical Bonding Characterization

For 4,7-Phenanthroline, 2-methyl-, the IR and Raman spectra would be dominated by vibrations of the aromatic rings and the methyl group. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl group, appearing in the 3000-2850 cm⁻¹ range.

C=C and C=N ring stretching: These vibrations are characteristic of the heteroaromatic system and give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. rsc.org Coordination to a metal ion typically causes a noticeable shift in the positions of these bands. rsc.org

In-plane and out-of-plane C-H bending: These modes appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic framework, which may be weak in the IR spectrum. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C / C=N Ring Stretch | 1650 - 1400 | Strong-Medium |

| C-H In-Plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bend | 900 - 650 | Strong |

Electronic Absorption and Emission Spectroscopy for Elucidating Photophysical Processes and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy probe the electronic transitions within a molecule. The spectra of 4,7-Phenanthroline, 2-methyl- are characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the extended aromatic system. whiterose.ac.uk Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed.

The introduction of substituents onto the phenanthroline core can significantly influence the photophysical properties. uai.clrsc.org The electron-donating methyl group at the 2-position is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to the parent 4,7-phenanthroline. Upon coordination to a metal ion, new absorption bands may appear in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These adducts are often luminescent, and the energy and lifetime of the emission are sensitive to the nature of the metal and the substitution pattern on the phenanthroline ligand. uai.clresearchgate.net

| Transition Type | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Notes |

|---|---|---|---|

| π→π | 230 - 300 | 350 - 450 | High molar absorptivity. |

| n→π | 300 - 350 | - | Low molar absorptivity, often obscured. |

| MLCT (in adducts) | 400 - 550 | 550 - 700 | Dependent on the metal center. |

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structural Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions. nih.govias.ac.in For 4,7-Phenanthroline, 2-methyl-, a single-crystal structure would reveal the planarity of the phenanthroline system and the orientation of the methyl group. A key feature often observed in the crystal packing of such planar aromatic molecules is the presence of π-π stacking interactions, which play a significant role in stabilizing the crystal lattice. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. researchgate.netcambridge.org It provides a characteristic diffraction pattern that can be used for phase identification and to assess sample purity. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the bulk identity of a synthesized material. researchgate.net Analysis of the diffraction data allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. cambridge.org

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.036 |

| b (Å) | 9.819 |

| c (Å) | 12.671 |

| β (°) | 110.44 |

| Volume (ų) | 1403.2 |

\Data for dibromo-dioxo-(1,10-phenanthroline)-molybdenum(VI) presented for illustrative purposes. cambridge.org*

Electron Paramagnetic Resonance (EPR) Spectroscopy in Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study systems with one or more unpaired electrons (i.e., paramagnetic species). While 4,7-Phenanthroline, 2-methyl- itself is diamagnetic, its radical anions or its complexes with paramagnetic metal ions can be investigated by EPR. researchgate.net

When 4,7-Phenanthroline, 2-methyl- is reduced to its radical anion, the unpaired electron becomes delocalized over the π-system. The EPR spectrum provides information about the electronic environment of this unpaired electron through the g-factor and hyperfine coupling constants. doi.orgnih.gov The g-factor is a measure of the magnetic moment of the electron in its molecular environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H). The magnitude of the hyperfine coupling constants (A) is proportional to the spin density at that nucleus, providing a map of the singly occupied molecular orbital (SOMO). nih.govrsc.org Studies on related phenanthroline radical anions have shown that methyl substitution can influence the electronic ground state and the distribution of spin density. researchgate.netrsc.org

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-factor (isotropic) | ~2.003 | Electronic environment of the unpaired electron. |

| A(¹⁴N) (Gauss) | 1 - 4 | Spin density on nitrogen atoms. |

| A(¹H) (Gauss) | 0.1 - 5 | Spin density on specific protons. |

Computational Chemistry and Theoretical Modeling of 4,7 Phenanthroline, 2 Methyl

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecular systems. For phenanthroline derivatives, DFT calculations have been instrumental in understanding their geometry, stability, and reactivity.

Theoretical studies on metal complexes containing phenanthroline ligands have demonstrated a strong correlation between experimentally determined geometric parameters and those calculated using DFT, often showing a distorted octahedral geometry around the metal center. mdpi.com The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity and kinetic stability of molecules. In related phenanthroline-based complexes, the LUMO is typically distributed over the phenanthroline ring, indicating its role as an electroactive or reactive site. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For instance, in a series of nickel-phenanthroline complexes, the calculated energy gaps ranged from 4.74 eV to 6.94 eV. mdpi.com

The spatial distribution of frontier molecular orbitals for related 4,7-diamino-1,10-phenanthrolines has also been successfully calculated using DFT, with the results showing consistency with electrochemical properties such as reduction and oxidation potentials. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to analyze and predict the UV-visible absorption spectra of such compounds, providing insights into their electronic transitions. mdpi.comnih.gov

Table 1: Calculated DFT Parameters for Representative Phenanthroline-Based Metal Complexes

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Complex 1 | - | - | 5.63 |

| Complex 2 | - | - | 5.18 |

| Complex 3 | - | - | 6.94 |

| Complex 4 | - | - | 4.74 |

Note: Data extracted from a study on nickel-phenanthroline complexes and may not be directly representative of 2-methyl-4,7-phenanthroline but illustrates the application of DFT. mdpi.com

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis and Bonding Descriptions

Ab initio and semi-empirical methods provide a hierarchical approach to understanding the molecular orbitals and bonding in molecules like 2-methyl-4,7-phenanthroline. Ab initio calculations, which are based on first principles, offer high accuracy, while semi-empirical methods use experimental parameters to simplify calculations, making them suitable for larger systems. researchgate.net

Studies on 1,10-phenanthroline (B135089) and its derivatives have utilized a combination of ab initio, semi-empirical, and Hückel Molecular Orbital (HMO) perturbation calculations to investigate the relative positioning of low-lying unoccupied π molecular orbitals (MOs). nih.govacs.org These studies have been crucial in understanding the electronic properties that govern the behavior of these molecules in, for example, metal complexes. Specifically, for 4,7-diaza-1,10-phenanthroline (a related compound), ab initio calculations with a double-ζ basis set and the inclusion of d polarization functions were necessary to correctly reproduce the experimentally observed orbital ordering. nih.govacs.org

Semi-empirical methods, such as PM6-DH2, have been shown to provide a reasonable compromise between computational cost and accuracy for studying noncovalent interactions, especially hydrogen bonding, in systems involving phenanthroline derivatives and biological molecules like DNA. nih.gov These methods are particularly useful for initial geometric optimizations and for studying large supramolecular systems. arxiv.org

Table 2: Comparison of Computational Methods for Orbital Analysis of Phenanthroline Derivatives

| Method | Key Features | Application Example | Reference |

| Ab Initio | High accuracy, based on first principles. | Correctly predicted orbital ordering in 4,7-diaza-1,10-phenanthroline. | nih.govacs.org |

| Semi-Empirical | Faster calculations, uses experimental parameters. | Studied noncovalent interactions in phenanthroline-DNA systems. | nih.gov |

| HMO Perturbation | Qualitative insights into π-electron systems. | Assessed the relative positioning of unoccupied π MOs. | nih.govacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions.

For phenanthroline-based systems, MD simulations have been employed to investigate their interactions with biological macromolecules. For instance, simulations have shed light on the binding of metal complexes of 1,10-phenanthroline with DNA and proteins. nih.gov These studies help in understanding the nature of the interactions, which can include π-π stacking, hydrogen bonding, and electrostatic interactions. semanticscholar.org

In the context of substituted phenanthrolines, conformational analysis is crucial. Studies on sterically hindered phenanthroline derivatives have used computational methods to investigate the energy barriers associated with enantiomer interconversion and phenyl group rotation. acs.org Such analyses provide a deeper understanding of the molecule's flexibility and the influence of substituents on its three-dimensional structure. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can also be used to explore the conformational landscape of these molecules in different environments, such as in solution. nih.gov The inclusion of explicit solvent molecules in simulations is critical for accurately modeling systems where hydrogen bonding plays a significant role. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. mdpi.comnih.gov These models are developed by establishing a mathematical relationship between a set of molecular descriptors and the property of interest. researchgate.net

While specific QSAR/QSPR studies on 2-methyl-4,7-phenanthroline are not extensively documented, the general methodology is highly applicable to this class of compounds. For phenanthroline derivatives, QSAR models could be developed to predict properties such as their efficacy as anticancer agents or their binding affinity to specific receptors. nih.gov The process typically involves calculating a large number of molecular descriptors, followed by feature selection using algorithms like genetic algorithms to identify the most relevant descriptors. researchgate.net

The predictive power of QSAR/QSPR models is highly dependent on the quality and diversity of the dataset used for training and validation. mdpi.com For a series of related compounds, these models can significantly reduce the time and cost associated with experimental testing by prioritizing compounds with desired properties for synthesis and further investigation.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical analysis of reaction mechanisms provides a molecular-level understanding of how chemical reactions occur, including the identification of intermediates and transition states. For 1,10-phenanthroline and its derivatives, which are widely used as ligands in catalysis, understanding the mechanisms of their reactions is of great importance. chim.itchemscene.com

Computational methods, particularly DFT, are frequently used to map the potential energy surface of a reaction, allowing for the calculation of activation energies and reaction rates. tandfonline.com For instance, in the functionalization of phenanthroline rings through transition-metal-catalyzed reactions, theoretical studies can elucidate the role of the catalyst, the effect of substituents on reactivity, and the stereochemical outcome of the reaction. chim.it

Derivatives and Structure Activity Relationship Studies of 4,7 Phenanthroline, 2 Methyl

Synthetic Strategies for Further Substituted and Fused 4,7-Phenanthroline (B189438), 2-methyl- Derivatives

The synthesis of derivatives of 4,7-phenanthroline, 2-methyl- can be approached through several established methods for constructing the phenanthroline core, followed by functionalization, or by using appropriately substituted precursors. A key strategy is the application of the Friedländer annulation, a versatile and widely used method for the synthesis of quinolines and, by extension, phenanthrolines. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.govacs.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the synthesis of substituted 2-methyl-4,7-phenanthroline derivatives, a plausible route involves the reaction of 6-aminoquinaldine with various aryl aldehydes and cyclic β-diketones. This three-component condensation can selectively yield phenanthrolinones, which can be further modified. sci-hub.ru Another approach is the condensation of arylmethylene(6-quinolyl)amines with substituted acetophenones to produce 1,3-diaryl-4,7-phenanthrolines. pleiades.online

Further derivatization can be achieved through lithiation followed by alkylation. For instance, similar to the synthesis of 4,7-dialkylated-1,10-phenanthrolines from 4,7-dimethyl-1,10-phenanthroline, the methyl group at the 2-position of 2-methyl-4,7-phenanthroline could potentially be lithiated and then reacted with various electrophiles to introduce a wide range of substituents. princeton.edu

Fused derivatives can be synthesized through intramolecular cyclization reactions of appropriately functionalized phenanthroline precursors. For example, the synthesis of 6,7-dihydrodibenzo[b,j] princeton.eduthieme-connect.comphenanthroline derivatives has been achieved through a double Friedländer condensation of 2-aminoarylketones with 1,4-cyclohexanedione. nih.govnih.gov This methodology could be adapted to create fused systems based on the 2-methyl-4,7-phenanthroline scaffold.

Dipolar cycloaddition reactions offer another avenue for creating fused systems. This strategy has been employed to access novel tetrahydro- rsc.orgnih.govnih.govtriazolo[4,5-c]pyridines and could be explored for the synthesis of unique fused 2-methyl-4,7-phenanthroline derivatives. nih.gov

| Synthetic Strategy | Description | Potential Application for 2-methyl-4,7-phenanthroline |

|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.com | Primary route to the core phenanthroline structure with various substituents. |

| Three-Component Condensation | Reaction of 6-aminoquinaldine, aryl aldehydes, and cyclic β-diketones. sci-hub.ru | Synthesis of phenanthrolinone derivatives of 2-methyl-4,7-phenanthroline. |

| Lithiation and Alkylation | Deprotonation of a methyl group followed by reaction with an electrophile. princeton.edu | Functionalization of the existing 2-methyl group. |

| Double Friedländer Condensation | Reaction of a 2-aminoarylketone with a cyclic dione. nih.govnih.gov | Formation of fused polycyclic aromatic systems. |

| Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov | Access to novel fused heterocyclic derivatives. |

Impact of Substituent Effects on Electronic Structure, Coordination Behavior, and Reactivity

The electronic properties, coordination behavior, and reactivity of 4,7-phenanthroline, 2-methyl- are significantly influenced by the nature and position of substituents on the phenanthroline ring. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic system and the nitrogen atoms, thereby altering the molecule's properties.

Electronic Structure: The 2-methyl group itself is an electron-donating group, which increases the electron density on the phenanthroline core compared to the unsubstituted 4,7-phenanthroline. Further substitution with EDGs (e.g., -OH, -OCH3) would enhance this effect, leading to a destabilization of the highest occupied molecular orbital (HOMO) and a potential red shift in the absorption and emission spectra. Conversely, the introduction of EWGs (e.g., -F, -Cl, -NO2) would lower the energy of the lowest unoccupied molecular orbital (LUMO), potentially leading to a red shift as well, but through a different mechanism. nih.govacs.org Theoretical studies on substituted 1,10-phenanthrolines have shown that both electron-pushing and electron-withdrawing groups can cause a red shift in the electronic absorption bands. nih.gov

Coordination Behavior: The coordination ability of the nitrogen atoms in the phenanthroline ring is directly related to their basicity. The electron-donating 2-methyl group increases the basicity of the nitrogen atoms, leading to stronger coordination with metal ions compared to unsubstituted 4,7-phenanthroline. Additional EDGs would further enhance this coordination strength. In contrast, EWGs would decrease the basicity of the nitrogen atoms, resulting in weaker metal-ligand bonds. mdpi.com The steric bulk of substituents near the nitrogen atoms can also influence the geometry and stability of the resulting metal complexes. 4,7-Phenanthroline itself is known to act as a bridging bidentate ligand, forming one-dimensional coordination polymers with various metal ions like Co(II), Cd(II), Zn(II), and Ni(II). rsc.org The introduction of a methyl group at the 2-position might introduce steric hindrance that could affect the formation of such polymeric structures.

Reactivity: The electron density of the phenanthroline ring, as modulated by substituents, affects its reactivity in electrophilic and nucleophilic aromatic substitution reactions. An increased electron density due to the 2-methyl group and other EDGs would make the ring more susceptible to electrophilic attack. Conversely, EWGs would deactivate the ring towards electrophilic substitution but could facilitate nucleophilic aromatic substitution at positions activated by these groups.

| Substituent Type | Effect on Electronic Structure | Effect on Coordination Behavior | Effect on Reactivity |

|---|---|---|---|

| Electron-Donating (e.g., -CH3, -OH) | Increases HOMO energy, potential red shift in spectra. nih.gov | Increases nitrogen basicity, stronger metal coordination. mdpi.com | Activates the ring for electrophilic substitution. |

| Electron-Withdrawing (e.g., -F, -NO2) | Decreases LUMO energy, potential red shift in spectra. nih.gov | Decreases nitrogen basicity, weaker metal coordination. mdpi.com | Deactivates the ring for electrophilic substitution, may enable nucleophilic substitution. |

Investigation of Stereochemical Aspects and Chiral Modification Effects

The introduction of chirality into the 4,7-phenanthroline, 2-methyl- scaffold can lead to derivatives with interesting stereochemical properties and applications, particularly in asymmetric catalysis and chiral recognition.

Chirality can be introduced in several ways:

Attachment of Chiral Substituents: Chiral moieties, such as amino acids or chiral amines, can be appended to the phenanthroline core. The synthesis of novel chiral multidentate ligands from 1,10-phenanthroline (B135089) and amino acids has been reported, and a similar approach could be applied to 2-methyl-4,7-phenanthroline. thieme-connect.com

Atropisomerism: Bulky substituents at positions flanking the bond connecting the two pyridine (B92270) rings can lead to hindered rotation and the existence of stable atropisomers. This has been observed in bay-substituted 6,7-dihydrodibenzo[b,j] princeton.eduthieme-connect.comphenanthroline derivatives. nih.gov

Formation of Chiral Metal Complexes: Even with an achiral ligand, the coordination to a metal center can result in a chiral complex, for example, in an octahedral complex with three bidentate ligands. The synthesis of chiral lanthanide clusters with a phenanthroline-based ligand has been demonstrated. rsc.org

The effects of chiral modifications can be profound. In asymmetric catalysis, chiral phenanthroline ligands can create a chiral environment around a metal center, enabling enantioselective transformations. acs.org The stereochemistry of the ligand can influence the coordination geometry of the metal complex, which in turn dictates the stereochemical outcome of the catalyzed reaction.

Systematic Elucidation of Structure-Property Relationships and Design Principles

The systematic study of structure-property relationships is crucial for the rational design of 2-methyl-4,7-phenanthroline derivatives with desired functionalities. This involves synthesizing a library of compounds with systematic variations in their structure and correlating these changes with their observed properties.

Key design principles include:

Tuning Electronic Properties: The strategic placement of electron-donating and electron-withdrawing substituents can be used to fine-tune the HOMO and LUMO energy levels, which is important for applications in optoelectronics and photochemistry. mdpi.comresearchgate.net

Modulating Coordination Geometry: The size and position of substituents can be varied to control the steric environment around the nitrogen donors, thereby influencing the coordination number and geometry of metal complexes. This is critical for designing catalysts with specific activities and selectivities.

Enhancing Solubility and Processability: The introduction of appropriate functional groups can improve the solubility of the phenanthroline derivatives in different solvents, which is essential for their practical application.

Controlling Intermolecular Interactions: Substituents can be used to direct intermolecular interactions such as π-π stacking and hydrogen bonding, which can influence the solid-state packing and material properties.

By systematically exploring these design principles, it is possible to develop a deeper understanding of the structure-property relationships governing the behavior of 2-methyl-4,7-phenanthroline derivatives and to design new molecules with tailored properties for a wide range of applications.

Future Research Directions and Emerging Paradigms for 4,7 Phenanthroline, 2 Methyl Chemistry

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel molecules and materials. For 4,7-Phenanthroline (B189438), 2-methyl-, these computational tools offer a pathway to rapidly screen derivatives and predict their properties, significantly reducing the time and resources required for experimental work.

Future research will likely focus on developing ML models trained on large datasets of phenanthroline derivatives to predict a range of physicochemical and biological properties. chemrxiv.orgnih.gov Techniques like graph neural networks (GNNs), which learn directly from molecular structures, can predict environmental properties, catalytic activity, and electronic characteristics with high accuracy. chemrxiv.org By transforming molecular structures into machine-readable numerical representations, or "molecular embeddings," algorithms can identify complex structure-property relationships that are not immediately obvious to human researchers. arxiv.org

The application of these models can accelerate the discovery of 2-methyl-4,7-phenanthroline derivatives for specific applications. For instance, AI can guide the synthesis of ligands with optimized electronic properties for use in organic electronics or with specific steric and electronic features for enhanced catalytic performance. mit.edu This data-driven approach allows for the in silico design and screening of vast virtual libraries of compounds before committing to laboratory synthesis. arxiv.org

| Predicted Property | Machine Learning Model/Technique | Potential Impact on Discovery |

|---|---|---|

| Catalytic Activity | Graph Neural Networks (GNNs), Gradient Boosting Regression (GBR) | Rapid identification of superior catalysts for organic transformations. arxiv.org |

| Photophysical Properties (Absorption/Emission Spectra) | Deep Learning, Neural Networks | Design of novel emitters for OLEDs and sensitizers for solar cells. |

| Binding Affinity to Metal Ions | Random Forest, Support Vector Machines (SVM) | Optimization of ligands for metal extraction or sensing applications. chemrxiv.org |

| Solubility and Stability | XGBoost, LightGBM | Prediction of processability and lifespan for materials applications. arxiv.org |

Sustainable and Environmentally Benign Chemical Transformations

In line with the principles of green chemistry, future research will increasingly prioritize the development of sustainable synthetic routes for 4,7-Phenanthroline, 2-methyl- and its application in environmentally benign processes. nih.gov This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods.

One emerging paradigm is the use of phenanthroline-based catalysts in aqueous media. For example, covalent organic frameworks (COFs) decorated with phenanthroline units have been shown to catalyze reactions effectively in water, offering a reusable and environmentally friendly alternative to traditional homogeneous catalysts. researchgate.net Similarly, developing phenanthroline-catalyzed reactions that operate with minimal solvent or under microwave irradiation represents a significant step towards greener chemical synthesis. nih.govmdpi.com These methods not only reduce the environmental footprint but can also lead to higher yields and selectivities. mdpi.com

Future work will aim to design synthetic pathways to 2-methyl-4,7-phenanthroline that avoid harsh conditions and toxic reagents. This could involve biocatalysis or the use of greener solvents like supercritical CO2. nih.gov Furthermore, the application of this compound as a ligand in catalytic systems will focus on reactions that maximize atom economy and reduce energy consumption, such as C-H activation and cross-coupling reactions. chemscene.com

| Aspect | Traditional Approach | Sustainable/Green Approach |

|---|---|---|

| Solvent | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions. nih.govresearchgate.net |

| Catalyst | Homogeneous metal complexes (often requiring harsh conditions) | Heterogenized catalysts (e.g., on COFs), metal-free organocatalysts. researchgate.net |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, photochemical activation. mdpi.com |

| Reaction Type | Stoichiometric reactions | Catalytic cycles with high atom economy (e.g., C-H functionalization). chemscene.com |

Development of Advanced In-Situ Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. The development of advanced in-situ and operando characterization techniques is a key future direction that will provide unprecedented insight into the role of 4,7-Phenanthroline, 2-methyl- in catalytic and materials formation processes.

Operando spectroscopy, which involves monitoring a reaction under actual working conditions, can identify transient intermediates and elucidate the active state of a catalyst. nih.gov Techniques such as in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates in real-time. nih.gov This allows for the direct observation of how the 2-methyl-4,7-phenanthroline ligand and its metal complexes behave during a catalytic cycle.

For solid-state applications, techniques like X-ray absorption spectroscopy and X-ray photoelectron spectroscopy can provide information on the electronic structure and coordination environment of metal centers chelated by 2-methyl-4,7-phenanthroline within materials like MOFs or supported catalysts. nih.gov This detailed mechanistic information is invaluable for the rational design of more efficient and robust catalysts and materials.

| Technique | Information Obtained | Application Area |

|---|---|---|

| Operando FTIR/Raman Spectroscopy | Vibrational modes of adsorbed species and ligand-metal bonds. | Mechanistic studies of heterogeneous catalysis. nih.gov |

| In-Situ NMR Spectroscopy | Identification of reaction intermediates and kinetic profiling in solution. | Homogeneous catalysis and reaction optimization. nih.gov |

| In-Situ X-ray Diffraction (XRD) | Changes in crystalline structure during material synthesis or catalysis. | Formation of MOFs and coordination polymers. |

| Near Ambient Pressure XPS (NAP-XPS) | Surface composition and oxidation states of elements under reaction conditions. | Surface science and heterogeneous catalysis. nih.gov |

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Energy Technologies

The unique properties of 4,7-Phenanthroline, 2-methyl- position it as a key component in cross-disciplinary research, particularly at the intersection of chemistry, materials science, and energy technologies. Its derivatives are being explored as crucial components in devices for energy conversion and storage, as well as in the construction of functional porous materials.

Metal-Organic Frameworks (MOFs): Phenanthroline-based ligands, including substituted variants, are excellent building blocks for creating robust and porous MOFs. acs.orgosti.gov These materials can be post-synthetically metalated to create single-site solid catalysts with activities that can surpass their homogeneous counterparts. nih.gov Future research will explore the use of 2-methyl-4,7-phenanthroline to create MOFs with tailored pore environments for selective gas adsorption (e.g., CO2 capture) or highly efficient catalysis. rsc.org

Organic Light-Emitting Diodes (OLEDs): The rigid and aromatic structure of the phenanthroline core makes it a suitable scaffold for materials used in OLEDs. jmaterenvironsci.com Phenanthroline derivatives can function as emitters or as electron-injecting materials in OLED devices. nih.govrsc.org The introduction of a methyl group can influence the photophysical properties, such as emission wavelength and quantum efficiency. Future directions will involve designing and synthesizing novel 2-methyl-4,7-phenanthroline-based compounds for highly efficient and stable blue or green emitters, which remain a significant challenge in OLED technology. ossila.com

| Application | Material System | Key Performance Metric | Reference |

|---|---|---|---|

| Catalysis (C-H Borylation) | Iridium-functionalized phenanthroline-based MOF (mPT-MOF-Ir) | High turnover numbers (TONs) and recyclability (>15 times). | nih.gov |

| Dye-Sensitized Solar Cells | cis-[Ru(Me4-phen)(dcbH2)(NCS)2] on TiO2 | Efficiency (η) = 5.0%; JSC = 11.9 mA cm⁻²; VOC = 0.627 V | scielo.br |

| Organic Light-Emitting Diodes | Phenanthroline-imidazole blue emitter | External Quantum Efficiency (EQE) = 0.99%; CIE (0.16, 0.14) | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products